molecular formula C6H7BFNO2 B1386666 2-Fluoro-4-methylpyridine-5-boronic acid CAS No. 1072944-18-3

2-Fluoro-4-methylpyridine-5-boronic acid

Cat. No. B1386666
M. Wt: 154.94 g/mol
InChI Key: BAVHOAIWOSIBRD-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-5-boronic acid is a chemical compound with the molecular weight of 154.94 . Its IUPAC name is 6-fluoro-4-methyl-3-pyridinylboronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . The Suzuki–Miyaura coupling is a widely-used method for carbon-carbon bond formation, and boronic acids are commonly used in this process .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methylpyridine-5-boronic acid is 1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 .


Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-4-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Fluoro-4-methylpyridine-5-boronic acid is 331.6±52.0 °C, and its predicted density is 1.28±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in various fields including pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application: The reaction involves the coupling of a boron reagent, such as a boronic acid, with a halide or pseudohalide in the presence of a palladium catalyst .
  • Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . It’s used in the synthesis of various organic compounds .
  • Methods of Application: The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Heterocyclization with α-Oxocarboxylic Acids

  • Summary of Application: This compound can be used in heterocyclization reactions with α-oxocarboxylic acids .
  • Methods of Application: The specific methods of application would depend on the specific α-oxocarboxylic acid being used and the desired product .
  • Results or Outcomes: The outcomes of these reactions would be heterocyclic compounds, which have a wide range of applications in pharmaceuticals and other fields .

Synthesis of Biologically Active Molecules

  • Summary of Application: This compound can be used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
  • Methods of Application: The specific methods of application would depend on the specific biologically active molecule being synthesized .
  • Results or Outcomes: The outcomes of these syntheses would be biologically active molecules that could potentially be used as therapeutic agents .

Synthesis of Heteroaryl Benzylureas

  • Summary of Application: This compound can be used as a precursor to heteroaryl benzylureas .
  • Methods of Application: The specific methods of application would depend on the specific heteroaryl benzylurea being synthesized .
  • Results or Outcomes: Heteroaryl benzylureas have been found to have glycogen synthase kinase 3 inhibitory activity .

Synthesis of Carboxyindoles

  • Summary of Application: This compound can be used as a precursor to carboxyindoles .
  • Methods of Application: The specific methods of application would depend on the specific carboxyindole being synthesized .
  • Results or Outcomes: Carboxyindoles have been found to have HCV NS5B polymerase inhibitory activity .

Safety And Hazards

The safety information for 2-Fluoro-4-methylpyridine-5-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use personal protective equipment as required .

properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHOAIWOSIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656790
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylpyridine-5-boronic acid

CAS RN

1072944-18-3
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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